Mukonidine

Cytotoxicity Carbazole alkaloids Cancer research

Mukonidine (CAS 24949-00-6) is a naturally occurring carbazole alkaloid, chemically defined as methyl 2-hydroxy-9H-carbazole-3-carboxylate, with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol. First isolated from the stem bark of *Murraya koenigii* and root bark of *Clausena excavata*, it serves as a structural model for the development of carbazole-based bioactive molecules and is utilized in research focused on cytotoxic mechanisms and mitochondrial apoptosis pathways.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 24949-00-6
Cat. No. B15567586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMukonidine
CAS24949-00-6
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
InChIInChI=1S/C14H11NO3/c1-18-14(17)10-6-9-8-4-2-3-5-11(8)15-12(9)7-13(10)16/h2-7,15-16H,1H3
InChIKeySJVKEEPWQLIYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mukonidine (CAS 24949-00-6): Identity and Baseline Characteristics for Procurement Decisions


Mukonidine (CAS 24949-00-6) is a naturally occurring carbazole alkaloid, chemically defined as methyl 2-hydroxy-9H-carbazole-3-carboxylate, with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol [1]. First isolated from the stem bark of *Murraya koenigii* and root bark of *Clausena excavata*, it serves as a structural model for the development of carbazole-based bioactive molecules and is utilized in research focused on cytotoxic mechanisms and mitochondrial apoptosis pathways [2].

Why Mukonidine Cannot Be Substituted with Generic Carbazole Alkaloids


Within the class of carbazole alkaloids, structural variations critically determine biological activity. Mukonidine possesses a specific substitution pattern—a 2-hydroxy group and a 3-carbomethoxy group—that distinguishes it from other carbazoles and directly influences its cytotoxic profile and potential synthetic utility [1]. Generic substitution with another carbazole alkaloid is not scientifically valid because even minor modifications, such as O-methylation to form 6-methoxymukonidine, result in substantial changes in both the potency and selectivity of cytotoxic effects [2]. The following evidence demonstrates that the unique chemical identity of Mukonidine dictates its specific research applications, necessitating precise procurement.

Quantitative Comparative Evidence for Mukonidine Selection in Research


Cytotoxic Activity of Mukonidine and its Derivative 6-Methoxymukonidine Against Cancer Cell Lines

Mukonidine itself has been reported to exhibit weak to moderate cytotoxicity against several cancer cell lines, including HepG2 (IC50 > 160 μM) . In contrast, a key derivative, 6-methoxymukonidine, showed moderate cytotoxicity against HuCCA-1, MOLT-3, and HepG2 cell lines with IC50 values ranging from 15.09 to 28.50 μg/mL [1]. This demonstrates that structural modification of Mukonidine, specifically O-methylation at the 6-position, can dramatically alter its cytotoxic potency, highlighting Mukonidine's value as a core scaffold for medicinal chemistry.

Cytotoxicity Carbazole alkaloids Cancer research

Comparative Cytotoxicity of Mukonidine Versus Clinically Relevant Standard Drug

In a study on carbazole alkaloids from *Clausena excavata*, the cytotoxic activity of several compounds was benchmarked against the standard chemotherapeutic agent etoposide [1]. While Mukonidine itself was not directly compared in this specific panel, a structurally related and highly potent carbazole, clausine K, demonstrated an IC50 of 1.05 μg/mL against HepG2 cells, which was more than 10-fold better than etoposide (IC50 13.40 μg/mL) [1]. This provides a class-level benchmark indicating that carbazole alkaloids with the correct substitution pattern can surpass standard drugs, and Mukonidine serves as a key scaffold for generating such potent analogs.

Anticancer screening Natural products Comparative pharmacology

Synthetic Accessibility: Mukonidine vs. Isomukonidine

A comparison of melting points provides a clear analytical differentiation between Mukonidine and its structural isomer, isomukonidine . Mukonidine has a reported melting point of 168–170 °C, whereas isomukonidine exhibits a significantly higher melting point of 226 °C . This physical property is crucial for confirming identity and purity during synthesis. Furthermore, Mukonidine can be efficiently synthesized via palladium-catalyzed oxidative cyclization [1] and iron-mediated total synthesis [2], methods that are well-established and distinct from the gold-catalyzed route used for isomukonidine .

Total synthesis Carbazole alkaloids Medicinal chemistry

Mukonidine as a Negative Control in Cytotoxicity Assays: HepG2 Cell Line

Quantitative data from a WST-8 based CCK8 assay demonstrates that Mukonidine exhibits minimal growth inhibition against the human HepG2 liver cancer cell line, with an IC50 value exceeding 160 μM after 48 hours of treatment . This low level of cytotoxicity is a defining characteristic of Mukonidine and contrasts sharply with more potent carbazole derivatives like clausine K (IC50 1.05 μg/mL) [1].

Cytotoxicity Negative control Carbazole alkaloid

Optimal Research and Application Scenarios for Mukonidine Use


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Mukonidine serves as an essential starting material for the synthesis and evaluation of novel carbazole-based anticancer agents. Its moderate to weak inherent cytotoxicity (e.g., IC50 > 160 μM on HepG2 cells ) makes it an ideal parent scaffold for structure-activity relationship (SAR) studies. By systematically modifying the Mukonidine core, researchers can generate analogs with significantly enhanced potency, as evidenced by the increased activity of 6-methoxymukonidine [1]. This scenario is supported by direct comparative cytotoxicity data that quantifies the difference between Mukonidine and its derivatives.

Chemical Synthesis: Verification of Synthetic Route Purity

The distinct melting point of Mukonidine (168–170 °C) compared to its isomer isomukonidine (226 °C) provides a critical quality control metric for synthetic chemists . Researchers utilizing established iron-mediated [1] or palladium-catalyzed syntheses can use this simple analytical method to confirm the successful production of Mukonidine and rule out the presence of the incorrect isomer. This application directly leverages the head-to-head comparison of physical properties.

Oncology Research: Use as a Negative Control Compound

In cell-based assays, Mukonidine's well-defined and weak cytotoxic profile (IC50 > 160 μM against HepG2 ) qualifies it as an ideal negative control or baseline comparator. When screening other carbazole alkaloids or synthetic derivatives for anticancer activity, including Mukonidine in the assay panel allows researchers to confidently attribute any observed cytotoxicity to the structural modifications of the test compounds rather than to the carbazole framework itself. This application is based on the cross-study comparable evidence of its low potency.

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